REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O>CO.O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
881 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNS(=O)(=O)C)C=C1
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
264 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for overnight under H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite bed
|
Type
|
CONCENTRATION
|
Details
|
the filterate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CNS(=O)(=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |